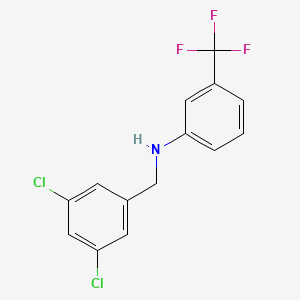
N-(4-Chlorophenethyl)-4-methylaniline
Vue d'ensemble
Description
“N-(4-Chlorophenethyl)-4-methylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), a chlorophenethyl group (a benzene ring with a chlorine atom and an ethyl group), and a methyl group attached to the aniline nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-chlorophenethyl bromide with 4-methylaniline in the presence of a base. This is a type of nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” would consist of two benzene rings connected by an ethyl chain with a nitrogen atom. One of the benzene rings would have a chlorine atom, and the nitrogen atom would have a methyl group attached .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the aromatic rings could undergo electrophilic aromatic substitution reactions. The amine group could be acylated or alkylated. The chlorine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For instance, it would likely be a solid at room temperature. It would be soluble in organic solvents due to the presence of the aromatic rings .Applications De Recherche Scientifique
Ultrasonic and Spectroscopic Analysis
N-(4-Chlorophenethyl)-4-methylaniline and its derivatives have been subjects in the study of hydrogen-bonded complexes. Ultrasonic and spectroscopic studies highlight the interactions between aromatic ketones and secondary amines, revealing insights into solute-solute interactions and the formation of hydrogen-bonded complexes. These studies provide a deeper understanding of the structural influences and functional groups in the formation and stability of these complexes (Kumar et al., 2011).
Antioxidant Activity
Research has shown that derivatives of this compound, specifically novel oxime compounds, exhibit significant antioxidant activities. These derivatives demonstrate their potential in scavenging oxidative stress conditions, showcasing their potential in pharmaceutical applications (Topçu et al., 2021).
Fluorescent Sensors
This compound derivatives have been used in the development of fluorescent sensors, specifically for detecting Zn2+ ions. The synthesis and characterization of these compounds reveal their potential in biological applications, owing to their suitable excitation and emission wavelengths, high quantum yields, and strong fluorescent enhancement upon Zn2+ binding (Burdette et al., 2003).
Spectral Analysis and Ab Initio Calculations
The compound and its analogs have been explored through Fourier transform infrared (FTIR) and FT-Raman spectral analysis. Ab initio and density functional theory (DFT) calculations provide insights into the vibrational assignments, geometries, and normal modes of vibration. This research provides valuable information for understanding the molecular structure and interactions at a detailed level (Arjunan & Mohan, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12-2-8-15(9-3-12)17-11-10-13-4-6-14(16)7-5-13/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKVULEQJONOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)
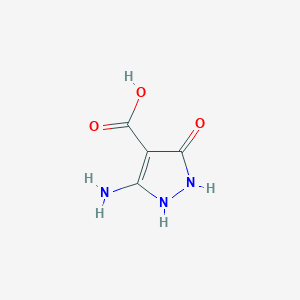
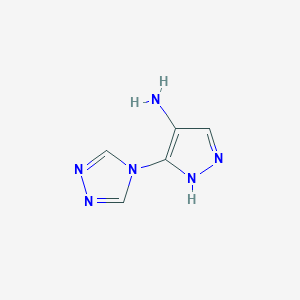
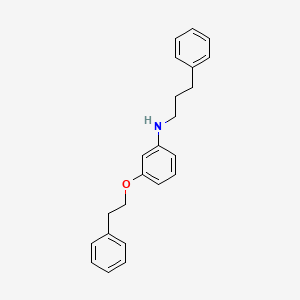
![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)


![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)
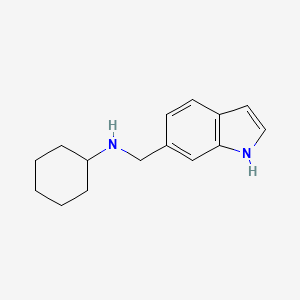

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)
